

physical and chemical properties of Daurisolined2

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Daurisoline-d2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurisoline-d2 is the deuterated analog of Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Daurisoline-d2**, drawing heavily on the well-characterized data of its parent compound, Daurisoline. The document details its structural characteristics, physicochemical parameters, and solubility profiles. Furthermore, it elucidates the significant biological activities of Daurisoline, including its roles as an hERG channel inhibitor and a potent autophagy blocker, with implications for cancer research and cardiology.[3][4] Detailed experimental protocols and relevant signaling pathways are also presented to support further investigation and application of this compound in a research and development setting.

Physicochemical Properties

The physical and chemical properties of **Daurisoline-d2** are largely analogous to those of Daurisoline, with the primary distinction being its increased molecular weight due to the inclusion of two deuterium atoms.



Structural Information

Property	Value	Source
Chemical Name	(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol-d2	Inferred from Daurisoline
Molecular Formula	C37H40D2N2O6	[1]
Molecular Weight	612.75 g/mol	Calculated
CAS Number	Not available (Unlabeled: 70553-76-3)	[5]
Appearance	White to off-white solid powder	[3][6]
SMILES	OC1=C([2H])C2=C(C=C1OC) CCN(C) [C@@H]2CC3=CC([2H])=C(O)C(OC4=CC=C(C[C@H]5N(C) CCC6=C5C=C(OC)C(OC)=C6)C=C4)=C3	[1]

Physicochemical Data



Property	Value	Source
Melting Point	96-102 °C (containing 1/3 molecule of cyclohexane)	[7]
Boiling Point	724.5 ± 60.0 °C (Predicted)	[6]
рКа	9.31 ± 0.45 (Predicted)	[6]
XLogP3-AA	6.4	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	8	[5]

Solubility

Daurisoline exhibits solubility in a range of organic solvents. The following data for Daurisoline is expected to be directly applicable to **Daurisoline-d2** for laboratory use.

Solvent	Solubility	Source
DMSO	≥ 10 mg/mL	[4]
64 mg/mL (104.79 mM)	[8]	
100 mg/mL (163.73 mM)	[8]	_
Chloroform	Soluble	[9]
Dichloromethane	Soluble	[9]
Ethyl Acetate	Soluble	[9]
Acetone	Soluble	[9]
Ethanol	2 mg/mL	[4]
DMSO:PBS (pH 7.2) (1:10)	0.09 mg/mL	[4]

Experimental Protocols



In Vitro Solubility Preparation

Objective: To prepare a stock solution of Daurisoline for in vitro experiments.

Protocol:

- · Add each solvent sequentially:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Ensure each component is fully dissolved before adding the next.
- The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]

Alternative Protocol:

- Add each solvent sequentially:
 - 10% DMSO
 - 90% (20% SBE-β-CD in Saline)
- Ensure each component is fully dissolved before adding the next.
- The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]

In Vivo Formulation

Objective: To prepare a formulation of Daurisoline suitable for in vivo animal studies.

Protocol:

Add each solvent sequentially:



- 10% DMSO
- 90% Corn Oil
- Ensure each component is fully dissolved before adding the next.
- The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Daurisoline on cancer cell lines.

Protocol:

- Seed cells (e.g., HeLa) at a density of 7,000 cells per well in 96-well plates in DMEM supplemented with 1% serum.
- After cell attachment, treat the cells with varying concentrations of Daurisoline for the desired time period.
- Following treatment, add 20 μL of MTT solution (2.5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Dissolve the resulting formazan precipitate in 100 μL of DMSO.
- Measure the optical density at 572 nm using a microplate reader to determine cell viability.

Biological Activity and Signaling Pathways

Daurisoline has been identified as a compound with significant biological activities, primarily as a human Ether-a-go-go-Related Gene (hERG) channel blocker and a potent inhibitor of autophagy.[3][11] These activities underpin its potential therapeutic applications in antiarrhythmic and anti-cancer treatments.



hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG potassium channel, which is crucial for cardiac repolarization. This activity is responsible for its observed antiarrhythmic effects.[9] It has been shown to inhibit the hERG current in a concentration- and voltage-dependent manner.[9]

Autophagy Inhibition

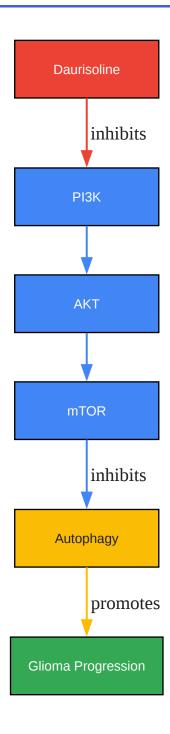
Daurisoline is a potent autophagy blocker.[11] It impairs autophagic flux at a late stage by inhibiting the fusion of autophagosomes with lysosomes and reducing lysosomal protease activity.[11][12] This mechanism is significant in cancer therapy, as inhibiting autophagy can sensitize cancer cells to chemotherapeutic agents.[11]

Signaling Pathways

Daurisoline has been shown to modulate several key signaling pathways implicated in cancer progression:

• PI3K/AKT/mTOR Pathway: In glioma cells, Daurisoline suppresses autophagy by mediating the PI3K/AKT/mTOR pathway, thereby inhibiting tumor progression and increasing sensitivity to temozolomide.[12]



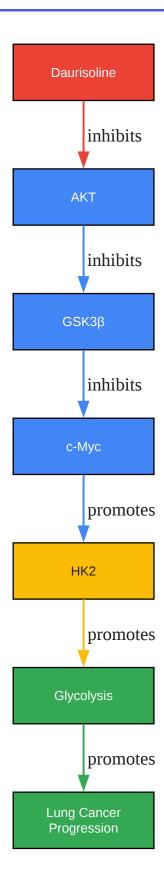


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Daurisoline inhibits the PI3K/AKT/mTOR pathway.

 AKT-HK2 Axis: In lung cancer, Daurisoline targets glycolysis and reduces the protein level of hexokinase 2 (HK2) by directly binding to AKT and antagonizing the AKT-GSK3β-c-Myc-HK2 signaling axis.[13]



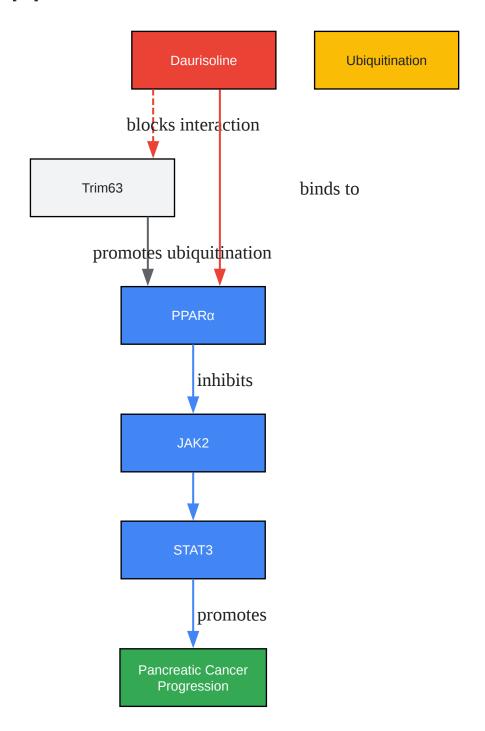


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Daurisoline antagonizes the AKT-HK2 signaling axis.



 JAK2/STAT3 Signaling Pathway: In pancreatic cancer, Daurisoline binds to PPARα, preventing its ubiquitination-mediated degradation. The increased stability of PPARα leads to the suppression of the JAK2/STAT3 signaling pathway, thereby inhibiting cancer cell progression.[14]



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Daurisoline inhibits the JAK2/STAT3 pathway.



Analytical Methods High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the analysis of Daurisoline utilizes the following conditions:

- Mobile Phase: Acetonitrile-water-triethylamine (18:82:0.28), adjusted to pH 3 with phosphoric acid.
- Detection Wavelength: 284 nm.[7]

Mass Spectrometry

The metabolic profile of Daurisoline has been investigated in rats using Ultra-High-Performance Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS).[15] This technique allows for the identification of various metabolites and provides insights into the metabolic pathways of the compound in vivo.[15]



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Workflow for Daurisoline metabolite analysis.

Conclusion

Daurisoline-d2, as a stable isotope-labeled internal standard, is an invaluable tool for the quantitative analysis of Daurisoline in complex biological matrices. The comprehensive data presented in this guide on the physical, chemical, and biological properties of Daurisoline provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and elucidated signaling pathways offer practical guidance for future studies aimed at exploring the full therapeutic potential of this promising natural product derivative. The continued investigation into its mechanisms of action is warranted to advance its development as a potential therapeutic agent.



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- To cite this document: BenchChem. [physical and chemical properties of Daurisoline-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365218#physical-and-chemical-properties-of-daurisoline-d2]



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